Ebastine N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429071-63-5 | |
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical and Pharmacological Investigations of Ebastine N Oxide
In Vitro Receptor Interaction Profiling
The interaction of Ebastine (B1671034) N-Oxide with histamine (B1213489) receptors has been a subject of scientific investigation to determine its antihistaminic potential.
Ebastine N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it functions as an antagonist, inhibiting the action of histamine, which is a key mediator in allergic reactions. This antagonism is the basis for its potential therapeutic effects in alleviating symptoms associated with allergic conditions.
When compared to its parent compound, ebastine, this compound demonstrates a different receptor binding profile. Research indicates that the N-oxide form exhibits reduced affinity for the histamine H1 receptor. This reduction in binding is attributed to steric hindrance caused by the N-oxide group, highlighting the critical role of the diphenylmethoxy-piperidine moiety in the molecule for strong receptor activity.
For context, the parent compound ebastine and its primary active metabolite, carebastine (B24193), show potent H1 receptor affinity. nih.gov The significant difference in receptor affinity underscores the structural importance for pharmacological activity.
Table 1: Comparative Histamine H1 Receptor Affinity
| Compound | H1 Receptor Affinity (nM) | Notes |
| Ebastine | 48 ± 6 nih.gov | Parent Compound |
| Carebastine | 27 ± 4 nih.gov | Active Metabolite of Ebastine |
| This compound | Reduced Affinity | N-oxide metabolite; specific affinity value not detailed in sources. |
Histamine H1 Receptor Affinity and Antagonism
Modulation of Cellular and Immunological Pathways
The influence of this compound extends to various cellular and immunological pathways, although much of the detailed research has focused on its parent compound.
While direct studies on this compound's effect on inflammatory mediators are not extensively detailed, the parent compound, ebastine, is known to modulate these pathways. nih.gov Ebastine has been shown to inhibit the release of pro-inflammatory cytokines and chemokines from activated immune cells. In vitro studies using dispersed human nasal polyp cells demonstrated that ebastine significantly inhibited the release of several inflammatory mediators compared to a placebo. dovepress.com Specifically, ebastine and its active metabolite carebastine were shown to block the release of anti-IgE-induced eicosanoids like leukotrienes C4/D4 (LTC4/D4) and prostaglandin (B15479496) D2 (PGD2). nih.gov Ebastine achieved a 30% inhibition of these two mediators at clinically relevant concentrations. nih.govdovepress.com
Table 2: Inhibitory Effect of Ebastine on Inflammatory Mediator Release (In Vitro)
| Mediator | Mean Percent Inhibition | Reference |
| Prostaglandin D2 (PGD2) | 50% | dovepress.com |
| Leukotrienes C4/D4 (LTC4/D4) | 33% | dovepress.com |
| Tumor Necrosis Factor-α (TNF-α) | 40% | dovepress.com |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | 35% | dovepress.com |
| Interleukin-8 (IL-8) | 52% | dovepress.com |
This compound is investigated for its potential interactions with various cellular receptors and enzymes. The formation of ebastine's metabolites is heavily dependent on the cytochrome P450 (CYP) enzyme system. nih.gov Specifically, CYP3A4 and CYP2J2 are the main enzymes responsible for the metabolism of ebastine into its metabolites, such as hydroxyebastine and subsequently carebastine. nih.gov CYP3A4 is the primary enzyme for the N-dealkylation of ebastine. nih.gov Ebastine hydroxylation is mainly mediated by CYP2J2. nih.gov As a product of metabolism, the presence and concentration of this compound are intrinsically linked to the activity of these enzyme systems.
Chemical Synthesis, Reactivity, and Structural Aspects
Synthetic Methodologies for Ebastine (B1671034) N-Oxide
The creation of Ebastine N-Oxide from its parent compound, Ebastine, can be achieved through both chemical and enzymatic pathways. These methods differ in their efficiency, scalability, and the conditions required for the transformation.
The primary method for synthesizing this compound is through the chemical oxidation of Ebastine. This process typically involves the use of an oxidizing agent, with hydrogen peroxide (H₂O₂) being a commonly documented choice. The reaction is often facilitated by a catalyst and proceeds under controlled conditions to ensure optimal yield and purity.
The mechanism is believed to involve the nucleophilic attack of the peroxide on the protonated tertiary amine of the piperidine (B6355638) ring in Ebastine, leading to the formation of the N-oxide intermediate. Studies have indicated that this oxidative degradation follows zero-order kinetics, meaning the reaction rate is independent of the Ebastine concentration. To maximize the yield and minimize degradation of the product, specific reaction conditions are crucial.
| Parameter | Optimized Condition | Rationale |
| Temperature | 50–60°C | Accelerates the rate of oxidation while preventing thermal degradation of the product. |
| pH | 7–8 | Avoids acid-catalyzed side reactions and degradation of Ebastine. |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | A common and effective reagent for N-oxidation. |
| Catalyst | Lewis acids (e.g., FeCl₃) | Enhances the oxidizing power of H₂O₂ by polarizing the peroxide bond. |
This table presents optimized conditions for the chemical synthesis of this compound based on available research findings.
Oxidative degradation of ebastine with 6% hydrogen peroxide can lead to the formation of the N-oxide derivative. d-nb.info General methods for N-oxidation of similar compounds often utilize a peroxide, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like chloroform, dichloromethane, or a lower alkanecarboxylic acid. google.com
In biological systems, the formation of this compound is catalyzed by enzymes. Specifically, the human hepatic enzyme Cytochrome P450 2J2 (CYP2J2) is responsible for the in vivo oxidation of Ebastine to its N-oxide form. This enzymatic pathway has been successfully replicated in vitro using recombinant CYP2J2 expressed in baculovirus-infected insect cells.
The in vitro enzymatic synthesis requires a carefully controlled environment to maintain enzyme activity.
| Parameter | Condition | Purpose |
| Substrate Concentration | 0.5 μM ebastine | The starting material for the enzymatic reaction. |
| Buffer | 0.1 M phosphate (B84403) buffer (pH 7.4) with 0.1 mM EDTA | Maintains a stable pH and chelates metal ions that could inhibit the enzyme. |
| Cofactors | NADPH-generating system | Provides the necessary reducing equivalents for CYP450 activity. |
| Incubation | 37°C for 2–4 minutes | Optimal temperature and time for the enzymatic reaction. |
| Quenching | Acetonitrile-acetic acid (10:1) | Stops the reaction to allow for analysis of the product. |
This table outlines the experimental setup for the in vitro enzymatic synthesis of this compound.
While enzymatic synthesis offers high specificity, it generally results in lower yields (20–40%) compared to chemical oxidation (70–85%) and is less scalable for large-scale production.
Chemical Oxidation Routes and Optimized Conditions
Chemical Transformations and Reaction Mechanisms
This compound can undergo several chemical reactions, leading to the formation of different derivatives. These transformations are key to understanding its chemical behavior and potential interactions.
The N-oxide functional group can be reduced, converting this compound back to the parent compound, Ebastine. This reduction can be accomplished using various reducing agents. One common method involves the use of sodium borohydride (B1222165) in a solvent such as methanol (B129727) or ethanol. Another reported method for the deoxygenation of aromatic N-oxides is the use of ruthenium(III) chloride. researchgate.net
The N-oxide group can act as a leaving group in nucleophilic substitution reactions. In these reactions, a nucleophile can replace the N-oxide moiety, leading to a variety of substituted derivatives. The specific product formed depends on the nucleophile used, with examples including halides or amines in polar solvents. The reactivity of the N-oxide in this manner allows for the synthesis of novel compounds based on the Ebastine scaffold.
This compound can be subjected to further oxidation to yield more highly oxidized derivatives. This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The susceptibility of the N-oxide to further oxidation highlights its role as an intermediate in the broader oxidative metabolism of Ebastine.
Nucleophilic Substitution Reactions
Stereochemical Considerations in N-Oxide Formation
The formation of this compound from its parent compound, ebastine, introduces significant stereochemical complexity. Ebastine itself is a chiral molecule, containing a stereocenter at the C-4 position of the piperidine ring, where the diphenylmethoxy group is attached. The oxidation of the tertiary amine within the piperidine ring to an N-oxide creates an additional stereogenic center at the nitrogen atom.
The nitrogen atom in the resulting N-oxide becomes chiral because it is bonded to four different groups in a stable pyramidal geometry: the oxygen atom, the butylphenylketone substituent, and two distinct carbon atoms within the piperidine ring. Consequently, the N-oxidation of ebastine does not yield a single product but rather a mixture of diastereomers. d-nb.info
These diastereomers are often referred to as cis and trans isomers. nih.govlgcstandards.com This nomenclature typically describes the relative orientation of the newly introduced oxygen atom on the nitrogen with respect to the pre-existing substituent at the C-4 position of the piperidine ring.
cis-isomer: The oxygen atom on the nitrogen and the C-4 diphenylmethoxy group are on the same side of the piperidine ring's general plane.
trans-isomer: The oxygen atom on the nitrogen and the C-4 diphenylmethoxy group are on opposite sides of the piperidine ring's general plane.
The synthesis of this compound, whether through chemical means such as oxidation with hydrogen peroxide or through in-vivo metabolism, generally results in a mixture of these diastereomers. d-nb.info The exact ratio of the isomers formed can depend on the specific synthesis conditions or the enzymatic pathway involved. For instance, in the analogous case of azelastine, another chiral antihistamine, oxidation leads to a mixture of diastereomeric N-oxides that can be separated by chromatographic methods. d-nb.info Given the structural similarities, a similar outcome is expected for ebastine.
The stereochemical properties of these N-oxide diastereomers can influence their physical, chemical, and biological characteristics, making their separation and individual characterization a crucial aspect of research. Studies on optically active analogues of ebastine have shown that stereoselectivity can be significant for its biological activity. nih.gov
Table 1: Stereochemical Outcome of Ebastine N-Oxidation
| Starting Material | Chiral Centers Present | Reaction | Product | New Chiral Center | Stereochemical Result |
| Ebastine | C-4 of piperidine ring | N-Oxidation | This compound | Piperidine Nitrogen | Formation of a mixture of diastereomers (cis and trans) |
Analytical Chemistry and Impurity Profiling
Advanced Chromatographic and Spectroscopic Techniques for Characterization
The precise identification and structural elucidation of Ebastine (B1671034) N-Oxide rely on a combination of sophisticated analytical techniques. These methods provide detailed information about its molecular structure, mass, and chromatographic behavior, distinguishing it from the parent drug and other related impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of Ebastine N-Oxide. amazonaws.comnih.gov In studies of Ebastine degradation, LC-MS/MS has been instrumental in identifying its degradation products. amazonaws.comamazonaws.com
Under oxidative stress conditions, such as exposure to hydrogen peroxide, Ebastine undergoes oxidation to form this compound. amazonaws.comamazonaws.com The LC-MS/MS analysis of this degradation product reveals a molecular ion peak at m/z 486.4 [M+H]+ in positive ionization mode. amazonaws.com This mass is approximately 16 atomic mass units higher than that of the parent Ebastine molecule, which corresponds to the addition of an oxygen atom, confirming the formation of the N-oxide derivative. amazonaws.com
The fragmentation pattern of this compound in the mass spectrometer provides further structural confirmation. While specific fragmentation data for the N-oxide is not extensively detailed in the provided results, the general principle involves inducing fragmentation of the molecular ion and analyzing the resulting product ions to deduce the molecule's structure. This is a common strategy used to elucidate the structures of drug metabolites and degradation products. amazonaws.comamazonaws.com
Furthermore, LC-MS/MS methods have been developed for the simultaneous determination of Ebastine and its active metabolite, Carebastine (B24193), in human plasma, demonstrating the technique's applicability in complex biological matrices. nih.gov These methods often employ protein precipitation for sample cleanup and a C18 or a Synergi Hydro-RP column for chromatographic separation with gradient elution. nih.govmolnar-institute.com Detection is typically achieved in the positive multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for the definitive structural elucidation of organic molecules like this compound. researchgate.netslideshare.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H, 13C, and various two-dimensional (2D) techniques like COSY and HSQC, is critical for confirming the structural identity of impurities. slideshare.netipb.pt While specific NMR data for this compound is not detailed in the provided search results, the general application of NMR in the structural analysis of Ebastine and its impurities is well-established. researchgate.netresearchgate.net For instance, multidimensional NMR has been used to characterize other degradation products of Ebastine. researchgate.net This technique provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of its structure. slideshare.netipb.pt
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. mvpsvktcollege.ac.in The formation of the N-oxide group in this compound would result in a characteristic absorption band in the IR spectrum. The N-O stretching vibration in N-oxides typically appears in the region of 950-970 cm⁻¹. mdpi.com While the provided search results mention the use of IR spectroscopy for characterizing an Ebastine-Zinc complex and other degradation products, specific IR data for this compound is not available. researchgate.netnih.gov However, in the analysis of a related complex, the IR spectrum confirmed that the tertiary amine functional group was not altered during complexation, highlighting the technique's ability to probe specific functional groups. nih.govd-nb.info
Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of pharmaceutical impurities. molnar-institute.comresearchgate.netnih.gov A stability-indicating UHPLC method has been developed for the purity testing of Ebastine and its formulations, which is capable of separating the active pharmaceutical ingredient (API) from its impurities, including potential degradation products like this compound. molnar-institute.comresearchgate.netnih.gov
A typical UHPLC method for Ebastine analysis utilizes a sub-2 µm particle size column, such as a Waters Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). molnar-institute.comnih.govresearchgate.net The separation is often achieved using gradient elution with a mobile phase consisting of an acetate (B1210297) buffer and an organic modifier like a mixture of acetonitrile (B52724) and 2-propanol. molnar-institute.comnih.gov This approach allows for the effective separation of Ebastine from its various impurities. molnar-institute.com The development of such methods often incorporates Quality by Design (QbD) principles to ensure robustness. molnar-institute.comresearchgate.netnih.gov
Development and Validation of Stability-Indicating Methods
Stability-indicating analytical methods are crucial for monitoring the degradation of drug substances and products over time and under various stress conditions. These methods must be able to separate the intact drug from its degradation products, allowing for accurate quantification of both.
Several stability-indicating HPLC and UHPLC methods have been developed and validated for Ebastine. molnar-institute.comnih.govjournalijcar.orgjournalijcar.org These methods are designed to resolve Ebastine from its degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, and exposure to light and heat. molnar-institute.comnih.govjournalijcar.org
Forced degradation studies are a key part of validating a stability-indicating method. molnar-institute.comjournalijcar.org In the case of Ebastine, oxidative degradation, typically induced by hydrogen peroxide, leads to the formation of this compound. amazonaws.comnih.govd-nb.info A validated stability-indicating method must be able to separate the this compound peak from the Ebastine peak and other potential impurities. molnar-institute.comnih.gov The validation of these methods is performed in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. molnar-institute.comresearchgate.netnih.gov
The table below summarizes typical parameters for a validated stability-indicating UHPLC method for Ebastine analysis. molnar-institute.comresearchgate.netnih.gov
| Parameter | Typical Value/Range |
| Linearity Range | LOQ to 125% of the specification limit |
| Correlation Coefficient (r) | ≥ 0.999 |
| Recovery | 98.15% to 100.30% for each impurity |
| Repeatability and Intermediate Precision (RSD) | < 3.2% for each impurity |
| Limit of Quantification (LOQ) | 0.9 µg/mL |
Role as an Analytical Reference Standard
This compound serves as a critical analytical reference standard for the quality control of Ebastine. theclinivex.com As a known impurity, its availability as a high-purity standard is essential for several analytical applications:
Method Development and Validation: It is used to develop and validate analytical methods, ensuring they can accurately detect and quantify this specific impurity. synzeal.com
Impurity Profiling: Reference standards are necessary for the identification and quantification of impurities in batches of the drug substance and final product.
Quality Control: It is used as a standard in routine quality control testing to ensure that the levels of this compound in the final product are within acceptable limits. synzeal.com
Suppliers of pharmaceutical reference standards offer this compound, often as a mixture of cis and trans isomers, with detailed characterization data to ensure its suitability for these applications. theclinivex.comsynzeal.comlgcstandards.com
Degradation Kinetics and Stability Studies
Oxidative Degradation Pathways Leading to N-Oxide Formation
The formation of Ebastine (B1671034) N-Oxide primarily occurs through the oxidation of the tertiary amino group within the piperidine (B6355638) ring of the ebastine molecule. researchgate.netresearchgate.net This transformation is a key pathway observed during oxidative stress conditions. The mechanism is believed to involve a nucleophilic attack by an oxidizing agent, such as hydrogen peroxide, on the protonated amine, which results in the N-oxide derivative. Studies have indicated that this oxidative degradation can follow zero-order kinetics, meaning the reaction rate is independent of the ebastine concentration.
The formation of N-oxide derivatives is not unique to ebastine and is a recognized metabolic and degradation pathway for many compounds containing tertiary amine functionalities. In the context of drug metabolism, cytochrome P450 enzymes can catalyze such oxidative reactions. umich.edu While specific research on the enzymatic formation of Ebastine N-Oxide is limited, the general principles of drug metabolism suggest this as a plausible in vivo pathway.
Forced Degradation Studies and Impurity Identification
Forced degradation studies are a regulatory requirement and a fundamental aspect of pharmaceutical development, designed to evaluate the stability of a drug substance under various stress conditions. biotech-asia.org These studies for ebastine have consistently identified this compound as a significant degradation product, particularly under oxidative stress. researchgate.netjpionline.org
In these studies, ebastine is subjected to conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. jpionline.orgnih.gov High-performance liquid chromatography (HPLC) is a commonly employed analytical technique to separate and quantify ebastine and its degradation products. jpionline.orgnih.goviajps.com The use of a diode array detector (DAD) with HPLC can further aid in the identification of impurities by providing spectral data. jpionline.org
Under oxidative conditions, typically induced by hydrogen peroxide, a notable percentage of ebastine degrades. jpionline.orgiajps.com The resulting chromatograms show the appearance of new peaks, one of which corresponds to this compound. The identification of this and other impurities is crucial for establishing the stability-indicating nature of the analytical method, ensuring that the drug can be accurately quantified in the presence of its degradants. jpionline.orgresearchgate.net
| Stress Condition | Reagent/Condition | Noteworthy Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | Significant degradation observed. jpionline.orgnih.gov |
| Alkali Hydrolysis | 0.1N NaOH / 0.01M NaOH | Degradation observed. jpionline.org |
| Oxidative Degradation | 3-30% H₂O₂ | This compound and other oxidative degradants. biotech-asia.orgresearchgate.netjpionline.org |
| Photolytic Degradation | Exposure to UV light/sunlight | Formation of photolytic degradation products. researchgate.netjpionline.orgnih.gov |
| Thermal Degradation | Dry heat | Formation of thermal degradants. jpionline.orgiajps.com |
Investigation of Environmental Factors on Degradation Processes
Environmental factors play a significant role in the degradation of ebastine and the formation of its impurities. The stability of ebastine and the rate of its degradation are influenced by factors such as pH, temperature, and light.
Studies have shown that ebastine's degradation in acidic conditions (pH 1.2) follows pseudo-first-order kinetics. saspublishers.com The rate of this degradation is temperature-dependent. For instance, the apparent first-order rate constant for ebastine degradation at 37°C in a pH 1.2 buffer solution was found to be 14.9×10⁻³ hour⁻¹. saspublishers.com The activation energy for this degradation process was calculated to be 106.9 kJ/mol. saspublishers.com
The pH of the medium is a critical factor. Ebastine exhibits poor solubility in aqueous solutions, which increases under acidic conditions. saspublishers.com However, these acidic conditions can also promote hydrolytic degradation. Conversely, while oxidative degradation leading to N-oxide formation is a key pathway, the stability of the N-oxide itself can be influenced by the surrounding environment.
Exposure to light, particularly UV radiation, is another environmental factor that can induce degradation. researchgate.netnih.gov Photostability studies are therefore essential to determine appropriate packaging and storage conditions to protect the drug product from light-induced degradation.
Metabolic Formation and Biotransformation Studies
Identification of Cytochrome P450 Isoforms in Ebastine (B1671034) Metabolism
The biotransformation of ebastine is predominantly carried out by specific isoforms of the cytochrome P450 enzyme system, which are found in the liver and intestines. nih.govnih.gov Studies utilizing human liver microsomes (HLMs), intestinal microsomes, and cDNA-expressed human CYP isoforms have been instrumental in identifying the key enzymes responsible for the distinct metabolic pathways of ebastine. researchgate.netnih.gov
The hydroxylation of ebastine is a critical step that ultimately leads to the formation of its active carboxylic acid metabolite, carebastine (B24193). researchgate.netnih.gov Research has identified CYP2J2 as the predominant enzyme responsible for ebastine hydroxylation in human intestinal microsomes. nih.gov While other CYPs were investigated, anti-CYP2J2 antibodies were found to inhibit approximately 70% of ebastine hydroxylation in this tissue. nih.gov
CYP4F12, another isoform found in the human intestine, also contributes to ebastine hydroxylation, but its catalytic activity is significantly lower than that of CYP2J2. nih.gov In comparative studies with recombinant enzymes, the maximum velocity (Vmax) of CYP2J2 for ebastine hydroxylation was substantially higher than that of CYP4F12. Although initially considered, the involvement of other major drug-metabolizing CYPs like CYP1A2, CYP2A6, CYP2C, CYP2D6, and CYP2E1 in the hydroxylation pathway was ruled out through inhibition studies.
In human liver microsomes, CYP2J2 is also the main enzyme mediating the hydroxylation of ebastine to hydroxyebastine. researchgate.netmedchemexpress.com The intrinsic clearance (CLint) value for this reaction by CYP2J2 is markedly higher than that for CYP3A4 and CYP3A5. researchgate.netmedchemexpress.com Furthermore, both CYP2J2 and CYP3A4 contribute to the subsequent conversion of hydroxyebastine to carebastine. researchgate.netresearchgate.net
| Enzyme | Pathway | Vmax (nmol/min/nmol P450) | Km (μM) | Reference |
| CYP2J2 | Ebastine Hydroxylation | 40.6 | 13.9 | |
| CYP4F12 | Ebastine Hydroxylation | 0.354 | 29.5 | |
| CYP3A4 | Ebastine N-dealkylation | - | 13.8 |
The second major metabolic pathway for ebastine is N-dealkylation, which results in a desbutyrophenone metabolite. nih.gov Extensive research has unequivocally identified CYP3A4 as the principal enzyme responsible for this reaction in both human liver and intestinal microsomes. researchgate.netnih.gov
Inhibition studies using ketoconazole, a selective CYP3A inhibitor, almost completely blocked ebastine N-dealkylation in intestinal microsomes. Similarly, anti-CYP3A antibodies reduced the dealkylation rate by over 95% in liver microsomes. nih.gov Among a panel of 12 cDNA-expressed human CYP isoforms, only CYP3A4 demonstrated significant dealkylation activity. nih.gov CYP3A5 has also been shown to contribute to the N-dealkylation of ebastine and its metabolite hydroxyebastine to a lesser extent. researchgate.netmedchemexpress.com
Role of CYP2J2 and CYP4F12 in Hydroxylation Pathways
In Vivo and In Vitro Metabolic Profiling
Following oral administration, ebastine is rapidly absorbed and undergoes extensive first-pass metabolism, being almost entirely converted to its metabolites. rwandafda.gov.rw In vivo and in vitro studies have consistently shown that ebastine is metabolized into several key compounds: hydroxyebastine, carebastine (formed from hydroxyebastine), and desalkylebastine. researchgate.netmedchemexpress.comnih.gov
In Vitro Studies: Experiments using human liver microsomes (HLMs) have detailed the sequential metabolism of ebastine. researchgate.netmedchemexpress.com In this system, ebastine is converted to desalkylebastine, hydroxyebastine, and carebastine. researchgate.net The intermediate metabolite, hydroxyebastine, is further metabolized to desalkylebastine and carebastine, while carebastine is converted to desalkylebastine. researchgate.netmedchemexpress.com Kinetic analyses in HLMs and with expressed P450s have established the primary roles of CYP2J2 in hydroxylation and CYP3A4 in N-dealkylation. researchgate.netresearchgate.net The intrinsic clearance of hydroxyebastine was found to be much higher than that of ebastine and carebastine, indicating its rapid turnover. researchgate.netmedchemexpress.com Conversely, carebastine was identified as being more metabolically stable than both ebastine and hydroxyebastine. researchgate.netmedchemexpress.com
| Metabolic Reaction | Primary Enzyme(s) | Metabolite(s) Formed | Reference |
| Ebastine → Hydroxyebastine | CYP2J2 | Hydroxyebastine | researchgate.netmedchemexpress.com |
| Hydroxyebastine → Carebastine | CYP2J2, CYP3A4 | Carebastine | researchgate.netmedchemexpress.com |
| Ebastine → Desalkylebastine | CYP3A4 (major), CYP3A5 (minor) | Desalkylebastine | researchgate.netmedchemexpress.com |
| Hydroxyebastine → Desalkylebastine | CYP3A4 (major), CYP3A5 (minor) | Desalkylebastine | researchgate.netmedchemexpress.com |
| Carebastine → Desalkylebastine | CYP3A4 | Desalkylebastine | researchgate.netmedchemexpress.com |
Comparative Biotransformation of N-Oxide Derivatives in Medicinal Chemistry
The N-oxide functional group is a significant feature in medicinal chemistry, present in natural products, synthetic drugs, and prodrugs. nih.govacs.org N-oxides are zwitterionic and typically more polar than their parent amine compounds, a property that can be leveraged to increase water solubility or modulate membrane permeability. nih.gov
The biotransformation of N-oxide derivatives is highly dependent on their chemical structure, particularly whether they are aliphatic amine oxides or aromatic (heterocyclic) N-oxides. nih.gov
Amine N-Oxides: These are generally more susceptible to reduction back to the parent tertiary amine. This reductive metabolism can be catalyzed by various enzyme systems, including cytochrome P450s functioning under hypoxic conditions. aacrjournals.org
Aromatic N-Oxides: These tend to be more stable due to the electronic nature of the N⁺–O⁻ bond within the aromatic system. nih.gov However, their biotransformation is often crucial for the compound's mechanism of action. For many N-oxide-containing drugs, bioreductive activation is a key step. For example, certain quinoxaline (B1680401) 1,4-di-N-oxide derivatives, used as antimicrobial agents, undergo reduction to generate reactive oxygen species (ROS) or nitric oxide (NO), which are responsible for their therapeutic effects. unav.edunih.gov This targeted activation in hypoxic environments, such as those found in solid tumors or within certain bacteria, is a valuable strategy in drug design. aacrjournals.orgunav.edu
Examples of drugs with N-oxide functionalities include the vasodilator minoxidil (B1677147) and the anxiolytic chlordiazepoxide. acs.org The study of N-oxide biotransformation is critical for understanding the pharmacokinetic and pharmacodynamic properties of these compounds, including their activation, detoxification, and potential for drug-drug interactions. nih.gov
Q & A
Basic Research Questions
Q. What methodologies are recommended for identifying and quantifying Ebastine N-Oxide in complex biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is widely used due to its sensitivity and specificity. Key steps include solid-phase extraction (SPE) for sample cleanup, calibration curves (weighted linear regression, r² > 0.99), and validation with spiked matrices to ensure accuracy (e.g., 10–300 µg/kg detection range). On-line SPE integration reduces manual preparation time while maintaining performance .
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer : Document synthesis protocols with precise reaction conditions (e.g., solvent ratios, temperature, catalysts). For novel compounds, provide nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and purity data (e.g., HPLC ≥95%). For known compounds, cite literature confirming identity. Include raw data in appendices and processed data in the main text to balance transparency with brevity .
Advanced Research Questions
Q. How do structural modifications to this compound influence its mutagenicity potential, and how can computational models aid in prediction?
- Methodological Answer : Use (quantitative) structure–activity relationship [(Q)SAR] models to evaluate structural alerts. For example, aromatic N-oxides may exhibit mutagenicity depending on substituents; subclasses like benzo[c][1,2,5]oxadiazole 1-oxide are high-risk alerts. Validate predictions with Ames tests or bacterial reverse mutation assays, comparing results to public databases and proprietary toxicological studies .
Q. What experimental strategies resolve contradictions in mutagenicity studies of this compound derivatives?
- Methodological Answer : Address discrepancies by contextualizing test systems (e.g., bacterial vs. mammalian models), concentrations tested, and metabolic activation (e.g., S9 liver fractions). For instance, 2,6-Dimethylpyridine N-oxide showed antimutagenic effects in fluctuation Ames tests but may behave differently in other subclasses. Cross-reference structural fingerprints and bioassay conditions to identify confounding variables .
Q. How can researchers optimize analytical parameters for detecting this compound degradation products in environmental samples?
- Methodological Answer : Employ design of experiments (DoE) to test factors like mobile phase pH, column temperature, and ionization settings. Validate stability under stress conditions (heat, light, humidity) and quantify degradation kinetics using first-order rate equations. Compare fragmentation patterns with reference standards via MS/MS libraries .
Methodological and Data Analysis Questions
Q. What statistical approaches are appropriate for dose-response studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal curves) for IC₅₀/EC₅₀ calculations. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) to assess significance. For small datasets, non-parametric methods like Kruskal-Wallis are preferable. Collaborate with statisticians to ensure power analysis and avoid Type I/II errors .
Q. How should researchers design experiments to compare in vitro and in vivo metabolic pathways of this compound?
- Methodological Answer : Use hepatocyte or microsome incubations for in vitro metabolism profiling (LC-HRMS). For in vivo studies, employ radiolabeled compounds in animal models to track metabolite distribution. Normalize data using body surface area or allometric scaling for cross-species extrapolation. Validate findings with isotopic tracing or stable isotope-labeled analogs .
Q. What frameworks validate the biological relevance of this compound data against conflicting literature reports?
- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate data. Apply Bradford Hill criteria (e.g., consistency, temporality) to assess causality in toxicity studies. For analytical methods, compare limits of detection (LOD), recovery rates, and matrix effects across studies. Use sensitivity analyses to quantify uncertainty in pooled results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
